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Compound of Interest

Compound Name: Methyl 2-hydroxy-4-methylvalerate

Cat. No.: B1265614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 40348-72-9 FEMA Number: 3706 JECFA Number: 590

Executive Summary
Methyl 2-hydroxy-4-methylpentanoate is a flavoring agent used in the food industry. Its safety

has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Based on its low estimated daily intake, simple chemical structure, and predictable metabolic

pathway, JECFA has concluded that this substance poses "no safety concern at current levels

of intake when used as a flavouring agent"[1]. This guide provides a comprehensive overview

of the available toxicological data, the basis for the safety evaluation, and the predicted

metabolic fate of Methyl 2-hydroxy-4-methylpentanoate.

Toxicological Data Summary
The safety assessment of Methyl 2-hydroxy-4-methylpentanoate, due to its use as a flavoring

agent at very low concentrations, primarily relies on the Threshold of Toxicological Concern

(TTC) principle. This approach is used for substances with low exposure levels, where

extensive substance-specific toxicity data may be limited. The substance is categorized into a

structural class to determine the acceptable level of exposure. A safety evaluation by the Japan

Flavour and Fragrance Materials Association for a group of flavouring substances, including the

structurally similar ethyl 2-hydroxy-4-methylpentanoate, noted a lack of published genotoxicity
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studies but concluded no safety concerns at current intake levels based on their low estimated

daily intakes being below the TTC for their structural class[2].

The following tables summarize the key toxicological endpoints. It is important to note that

detailed quantitative data from specific studies on Methyl 2-hydroxy-4-methylpentanoate are

not readily available in the public domain. The information presented is based on the

conclusions of regulatory bodies like JECFA, which have reviewed the available data.

Table 1: Acute Toxicity Data
Species Route Endpoint Value Reference

Data Not

Available
Oral LD50

Data Not

Available

JECFA

Evaluation

Data Not

Available
Dermal LD50

Data Not

Available

JECFA

Evaluation

Data Not

Available
Inhalation LC50

Data Not

Available

JECFA

Evaluation

Table 2: Genotoxicity Data
Assay System

Concentration/
Dose

Result Reference

Ames Test S. typhimurium
Data Not

Available

Predicted Non-

mutagenic

JECFA

Evaluation

In vitro

Chromosome

Aberration

Mammalian Cells
Data Not

Available

Predicted Non-

clastogenic

JECFA

Evaluation

In vivo

Micronucleus
Rodent

Data Not

Available

Predicted Non-

genotoxic

JECFA

Evaluation

Table 3: Repeated-Dose Toxicity Data
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Species Route Duration
NOAEL/NO
EL

Key
Findings

Reference

Data Not

Available
Oral

Subacute

(28-day)

Data Not

Available

No adverse

effects

expected at

current intake

levels.

JECFA

Evaluation

Data Not

Available
Oral

Subchronic

(90-day)

Data Not

Available

No adverse

effects

expected at

current intake

levels.

JECFA

Evaluation

Table 4: Reproductive and Developmental Toxicity Data
Species Route Study Type

NOAEL/NO
EL

Key
Findings

Reference

Data Not

Available
Oral

Fertility &

Early

Embryonic

Development

Data Not

Available

No adverse

effects

expected at

current intake

levels.

JECFA

Evaluation

Data Not

Available
Oral

Embryo-fetal

Development

Data Not

Available

No adverse

effects

expected at

current intake

levels.

JECFA

Evaluation

Table 5: Carcinogenicity Data
Species Route Duration Result Reference

Data Not

Available
Oral Long-term

Not Predicted to

be Carcinogenic

JECFA

Evaluation
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Experimental Protocols
Detailed experimental protocols for toxicological studies specific to Methyl 2-hydroxy-4-

methylpentanoate are not publicly available. The safety evaluation by JECFA relies on a

weight-of-evidence approach, including structural alerts, metabolism data, and intake levels.

Standard toxicological studies, when conducted, would typically follow internationally

recognized guidelines, such as those established by the Organisation for Economic Co-

operation and Development (OECD).

General Methodologies for Key Experiments:

Acute Oral Toxicity (as per OECD TG 420, 423, or 425): This study would involve the

administration of a single high dose of the substance to rodents (usually rats or mice) via oral

gavage. The animals would be observed for signs of toxicity and mortality over a 14-day

period. The LD50 (the dose lethal to 50% of the animals) would be calculated.

Bacterial Reverse Mutation Test (Ames Test, as per OECD TG 471): This in vitro assay

would expose several strains of Salmonella typhimurium and Escherichia coli with and

without metabolic activation to the test substance. An increase in the number of revertant

colonies would indicate mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test (as per OECD TG 473): Cultured

mammalian cells would be exposed to the test substance with and without metabolic

activation. The cells would then be examined for structural chromosomal aberrations.

Subchronic Oral Toxicity Study (90-day, as per OECD TG 408): Rodents would be

administered the test substance daily via their diet or by gavage for 90 days. The study

would assess a wide range of toxicological endpoints, including clinical observations, body

weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and

histopathology. The No-Observed-Adverse-Effect Level (NOAEL) would be determined.

Reproductive and Developmental Toxicity Screening Test (as per OECD TG 421 or 422):

This study would involve dosing male and female rodents before and during mating, and for

females, throughout gestation and lactation. It would provide information on fertility,

pregnancy, maternal and fetal toxicity, and offspring viability and growth.
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Signaling Pathways and Metabolism
The primary basis for the safety conclusion for Methyl 2-hydroxy-4-methylpentanoate is its

predictable metabolic pathway, which leads to innocuous, endogenous substances. As an α-

hydroxy ester, it is anticipated to undergo hydrolysis followed by oxidation.

Predicted Metabolic Pathway of Methyl 2-hydroxy-4-
methylpentanoate
The following diagram illustrates the predicted metabolic fate of Methyl 2-hydroxy-4-

methylpentanoate in the body.
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Predicted metabolic pathway of Methyl 2-hydroxy-4-methylpentanoate.

Description of the Metabolic Pathway:

Hydrolysis: The initial and most significant metabolic step is the rapid hydrolysis of the ester

bond by non-specific esterases, which are abundant in the body. This reaction yields 2-

hydroxy-4-methylpentanoic acid (also known as α-hydroxyisocaproic acid) and methanol.
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Oxidation: The resulting 2-hydroxy-4-methylpentanoic acid is then oxidized to its

corresponding α-keto acid, α-ketoisocaproic acid.

Further Metabolism: α-Ketoisocaproic acid is an endogenous substance and a key

intermediate in the metabolism of the essential amino acid leucine. It can be further

metabolized through several pathways, including transamination to form leucine or oxidative

decarboxylation to enter the Krebs (TCA) cycle for energy production. Methanol is oxidized

to carbon dioxide and water.

This metabolic pathway detoxifies the compound by converting it into substances that are

either natural components of the body or are readily eliminated.

Conclusion
The available information, primarily from the safety evaluations conducted by JECFA, indicates

that Methyl 2-hydroxy-4-methylpentanoate does not pose a safety concern at the current levels

of intake when used as a flavoring agent. This conclusion is based on its low exposure, simple

chemical structure, and its metabolism to innocuous endogenous compounds. While specific

quantitative toxicological data are not widely available in the public literature, the application of

the Threshold of Toxicological Concern principle provides a scientifically robust basis for its

safety assessment in its intended application. Further research into the specific toxicological

profile of this compound could provide a more detailed understanding but is not deemed

necessary by regulatory bodies for its current use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Toxicological Guide: Methyl 2-hydroxy-4-
methylpentanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265614#toxicology-data-for-methyl-2-hydroxy-4-
methylpentanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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